molecular formula C11H14FN B13298495 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13298495
M. Wt: 179.23 g/mol
InChI Key: RFUYINIEGOHIAM-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 6th position and methyl groups at the 1st and 3rd positions on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.

    Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and fully saturated isoquinoline derivatives.

Scientific Research Applications

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine and methyl substitutions.

    6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substitution pattern.

    6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Similar but with only one methyl group

Uniqueness

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14FN/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7/h3-4,6-8,13H,5H2,1-2H3

InChI Key

RFUYINIEGOHIAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)C(N1)C

Origin of Product

United States

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